

An In-depth Technical Guide to Inpyrfluxam: Discovery, Development, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025



A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of **Inpyrfluxam**. It details its unique chemical structure, potent inhibitory action on the mitochondrial electron transport chain, and its efficacy against a wide range of economically important plant pathogens.[1][3] This document includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mode of action and experimental workflows.

Introduction

Inpyrfluxam, also known as INDIFLIN™, is a pyrazolecarboxamide fungicide that has demonstrated robust activity against numerous phytopathogenic fungi.[4][5] It is particularly effective against Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various other diseases affecting crops such as cereals, corn, peanuts, and sugar beets.[1] [6][7] Inpyrfluxam possesses both preventive and curative properties, as well as translaminar activity, making it a versatile tool for integrated pest management programs.[1][3] Its



development addresses the growing concern of fungicide resistance to existing chemical classes.[3]

Chemical Properties of Inpyrfluxam

Inpyrfluxam is chemically described as 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.[2] It is a member of the indane and pyrazole chemical classes.[2] The molecule contains a single chiral center at the 3-position of the indane ring, with the (R)-enantiomer being the biologically active isomer.[1][5]

Property	Value		
IUPAC Name	3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide		
CAS Number	1352994-67-2		
Molecular Formula	C18H21F2N3O		
Molecular Weight	333.4 g/mol		
Appearance	White powder		
Solubility	Low water solubility; soluble in polar organic solvents, toluene, and ethanol; slightly soluble in aliphatic hydrocarbon solvents.		

Table 1: Chemical and Physical Properties of Inpyrfluxam.[2][8]

Discovery and Development History

The journey to the discovery of **Inpyrfluxam** began with Sumitomo Chemical's extensive research into SDHI fungicides, building upon their earlier work with compounds like furametpyr. [1] The development of a novel fungicide with high efficacy against Asian soybean rust, a devastating disease in major soybean-producing regions like Brazil, was a key driver.[1][3]

In 2008, an efficacy evaluation system for soybean rust was re-established, leading to the identification of a promising lead compound, designated "Compound A".[1] Through a process



of structural optimization, "Compound B" was synthesized, which was a racemic mixture. Subsequent research revealed that the fungicidal activity was primarily attributed to the (R)-enantiomer, which was then named **Inpyrfluxam**.[1] The (S)-enantiomer demonstrated significantly less efficacy.[1]

Pesticide registration applications for **Inpyrfluxam** were submitted in Brazil, Argentina, the United States, and Canada in 2017.[3] In Japan, a formulated product, KANAME® flowable, was launched in 2020.[1][3] The active ingredient is also marketed under various trade names, including Excalia™.[1][3]

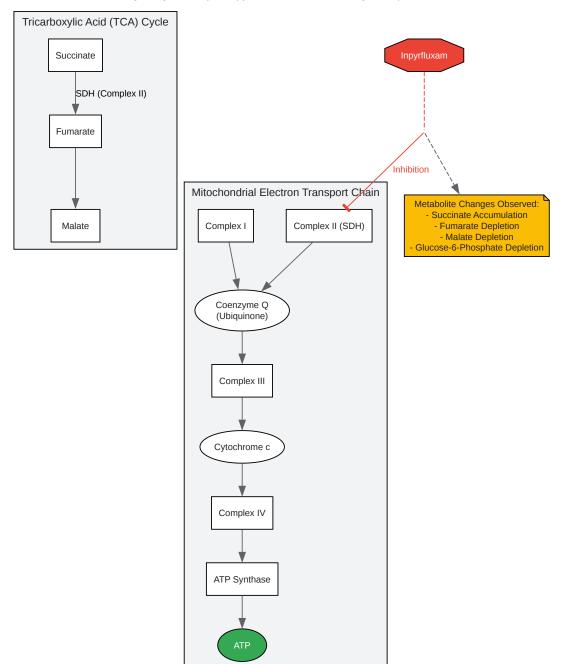
Mode of Action: Inhibition of Succinate Dehydrogenase

Inpyrfluxam's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2] [9] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[2]

By binding to the SDH enzyme, **Inpyrfluxam** blocks the electron flow from succinate to coenzyme Q (ubiquinone). This disruption of the mitochondrial respiratory chain inhibits ATP production, leading to a cessation of fungal growth and eventual cell death.[6]

Signaling Pathway of Inpyrfluxam's Action





Signaling Pathway of Inpyrfluxam's Action on Fungal Respiration

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Caption: **Inpyrfluxam** inhibits Complex II (SDH), disrupting the TCA cycle and electron transport chain.

Fungicidal Activity

Inpyrfluxam exhibits a broad antifungal spectrum, with potent activity against species in the divisions Basidiomycota and Ascomycota (classes Dothideomycetes and Leotiomycetes).[1][3]

Quantitative Fungicidal Activity

The inhibitory effect of **Inpyrfluxam** on the target enzyme and its efficacy against key pathogens have been quantified in several studies.

Compound	SCR Assay IC50 (mg/L)	NADH Assay IC50 (mg/L)	Target Site
Inpyrfluxam	0.000057	> 3	Complex II
Benzovindiflupyr	0.00013	> 3	Complex II
Azoxystrobin	0.0033	0.0037	Complex III
Tolfenpyrad	> 3	0.074	Complex I

Table 2: In vitro inhibitory activity of **Inpyrfluxam** and other mitochondrial inhibitors against enzymes from P. pachyrhizi.[3]



Pathogen	Disease	Efficacy Type	Concentration (ppm)	Control (%)
Phakopsora pachyrhizi	Asian Soybean Rust	Preventive	0.16	100
Venturia inaequalis	Apple Scab	Preventive	100	100
Phakopsora pachyrhizi	Asian Soybean Rust	Curative	30 g ai/ha	100
Venturia inaequalis	Apple Scab	Curative	100	100
Venturia inaequalis	Apple Scab	Rainfastness	100	99

Table 3: Preventive, curative, and rainfastness efficacy of **Inpyrfluxam** against key fungal pathogens.[3]

Pathogen	Disease	Inpyrfluxam (%)	Penthiopyra d (%)	Kresoxim- methyl (%)	Untreated Control (%)
Venturia inaequalis	Apple Scab	2	4	-	11
Powdery Mildew	Apple Powdery Mildew	2	6	6	20

Table 4: Comparative efficacy of Inpyrfluxam in reducing disease severity on apples.[10][11]

Experimental Protocols

The mode of action and efficacy of **Inpyrfluxam** have been substantiated through rigorous experimental evaluation.

Enzymatic Assay for SDH Inhibition

Foundational & Exploratory





To confirm **Inpyrfluxam**'s target site, its inhibitory effect on the mitochondrial electron transport system of P. pachyrhizi was examined.[3]

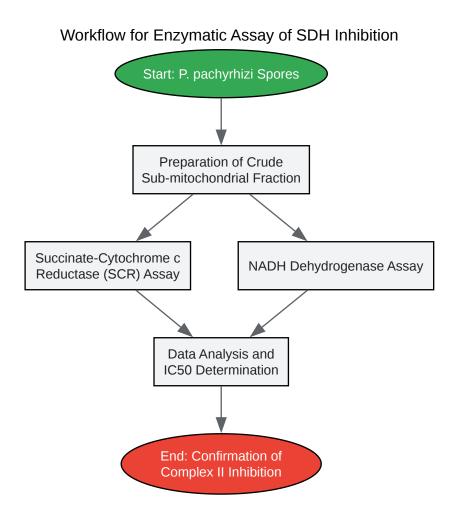
Objective: To measure the inhibitory activity of **Inpyrfluxam** on succinate-cytochrome c reductase (SCR) and NADH dehydrogenase.

Methodology:

- Preparation of Sub-mitochondrial Fraction:
 - Germinated spores of P. pachyrhizi were used as the source of mitochondria.
 - A crude sub-mitochondrial fraction was extracted from these spores through standard cell fractionation techniques involving homogenization and differential centrifugation.
- Succinate-Cytochrome c Reductase (SCR) Assay:
 - This assay measures the electron transfer from succinate to cytochrome c, which is mediated by Complex II and Complex III.
 - The reaction mixture contained the sub-mitochondrial fraction, succinate as the substrate, and oxidized cytochrome c.
 - The reduction of cytochrome c was monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.
 - The assay was performed with a range of Inpyrfluxam concentrations to determine the IC50 value.
- NADH Dehydrogenase Assay:
 - This assay measures the electron transfer from NADH to Complex III via Complex I.
 - The reaction mixture contained the sub-mitochondrial fraction, NADH as the substrate, and an artificial electron acceptor.
 - The oxidation of NADH was monitored spectrophotometrically.



 This served as a control to ensure the specificity of Inpyrfluxam's inhibitory action on Complex II.



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Caption: Experimental workflow for determining the inhibitory action of **Inpyrfluxam** on mitochondrial enzymes.

Metabolome Analysis

To further investigate the physiological effects of **Inpyrfluxam** treatment, a metabolome analysis was conducted on P. pachyrhizi.[3]



Objective: To identify changes in the levels of key metabolites in P. pachyrhizi following treatment with **Inpyrfluxam**.

Methodology:

- Sample Preparation:
 - Germinated spores of P. pachyrhizi were treated with varying concentrations of Inpyrfluxam.
 - After one hour of treatment, hydrophilic metabolites were extracted from the germinated spores.
- Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis:
 - The extracted fractions were analyzed using a CE-MS system (Agilent Technologies, Inc.).
 - Separations were carried out on a fused silica capillary (50 μm id × 100 cm total length).
 - For cation analysis, 1 M formic acid was used as the electrolyte.
 - For anion analysis, 20 mM ammonium formate (pH 10.0) was used as the electrolyte.
 - Exact mass data were acquired at a rate of 1.5 cycles/s over a 50–1000 m/z range.
- Data Analysis:
 - Statistical analysis was performed to identify metabolites with significant changes in abundance between treated and untreated samples.

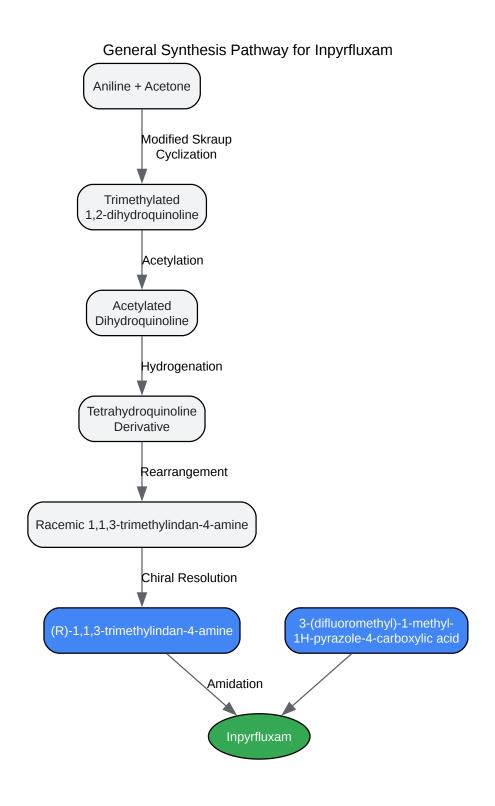
The results of this analysis showed a dose-dependent increase in succinic acid and decreases in malic acid, fumaric acid, and glucose-6-phosphate, consistent with the inhibition of SDH.[3]

Synthesis of Inpyrfluxam

The industrial-scale synthesis of **Inpyrfluxam** is a multi-step process. The key steps involve the synthesis of two main precursors: the optically active amine, (3R)-1,1,3-trimethylindan-4-amine, and the carboxylic acid, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[1][5]



Synthesis Pathway Overview



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Caption: A simplified overview of the multi-step synthesis of **Inpyrfluxam**.

Experimental Protocol Outline:

- Modified Skraup Cyclization: Aniline and acetone undergo a cyclization reaction, catalyzed by a lanthanide, to form a trimethylated 1,2-dihydroquinoline.[1][5]
- Acetylation: The ring nitrogen of the dihydroquinoline is acetylated.
- Hydrogenation: The acetylated compound is hydrogenated, typically using a palladium on charcoal catalyst, to yield a tetrahydroquinoline derivative.
- Rearrangement: Under acidic conditions, the tetrahydroquinoline derivative undergoes rearrangement to form 1,1,3-trimethylindan-4-amine as a racemic mixture.[5]
- Chiral Resolution: The racemic mixture is resolved to isolate the desired (R)-enantiomer.[5]
- Amidation: The (R)-enantiomer of the amine is then amidated with the acid chloride of 3difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid to produce Inpyrfluxam.[5]

An effective manufacturing method for the optically active amine has been established, enabling the industrial-scale production of **Inpyrfluxam**.[1]

Conclusion

Inpyrfluxam represents a significant advancement in the field of SDHI fungicides. Its discovery and development by Sumitomo Chemical have provided a powerful new tool for the management of critical fungal diseases in a variety of crops. Through its potent and specific inhibition of the fungal mitochondrial Complex II, Inpyrfluxam delivers excellent preventive and curative efficacy. The detailed understanding of its mode of action, supported by enzymatic and metabolomic studies, provides a solid foundation for its effective and sustainable use in agriculture. As research continues, Inpyrfluxam is poised to play a vital role in global food security by protecting crops from devastating fungal pathogens.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Inpyrfluxam: Discovery, Development, and Mode of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594776#discovery-and-development-history-of-inpyrfluxam]

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